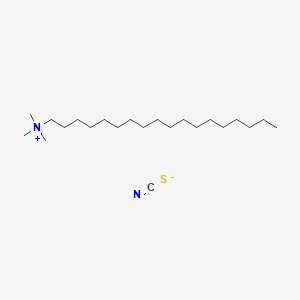
1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate typically involves the quaternization of octadecylamine with methyl iodide, followed by anion exchange with thiocyanate. The reaction conditions generally include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Solvent: Common solvents include alcohols like methanol or ethanol.
Catalyst: A base such as sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process includes:
Reactant Purity: High-purity reactants are used to avoid impurities that could affect the final product.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Purification: The product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membranes due to its surfactant properties.
Industry: The compound is used in the formulation of detergents, fabric softeners, and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate involves its interaction with both hydrophobic and hydrophilic substances. The long alkyl chain interacts with hydrophobic molecules, while the quaternary ammonium head interacts with hydrophilic molecules. This dual interaction allows the compound to act as an effective surfactant, reducing surface tension and facilitating the mixing of otherwise immiscible substances.
Vergleich Mit ähnlichen Verbindungen
- 1-Octadecanaminium, N,N,N-trimethyl-, chloride
- 1-Octadecanaminium, N,N,N-trimethyl-, bromide
- 1-Octadecanaminium, N,N,N-trimethyl-, acetate
Comparison: 1-Octadecanaminium, N,N,N-trimethyl-, thiocyanate is unique due to its thiocyanate anion, which imparts distinct chemical properties compared to its chloride, bromide, and acetate counterparts. The thiocyanate group can participate in specific chemical reactions that other anions cannot, making it valuable in certain synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
5462-99-7 |
|---|---|
Molekularformel |
C22H46N2S |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
trimethyl(octadecyl)azanium;thiocyanate |
InChI |
InChI=1S/C21H46N.CHNS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;2-1-3/h5-21H2,1-4H3;3H/q+1;/p-1 |
InChI-Schlüssel |
HQCHSIHXAUHUPV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)



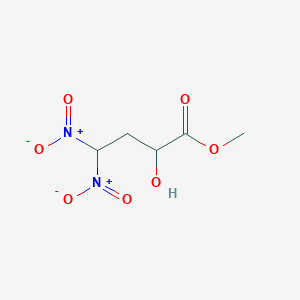
![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)


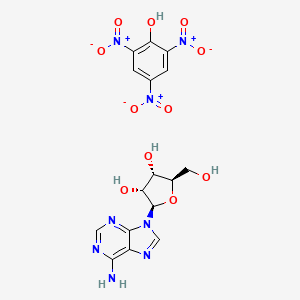
![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)
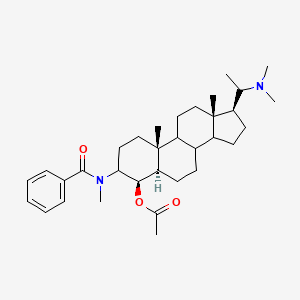

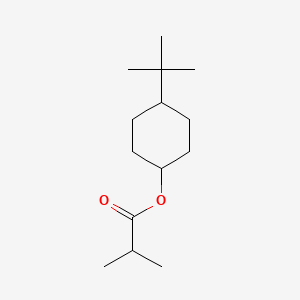
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)
